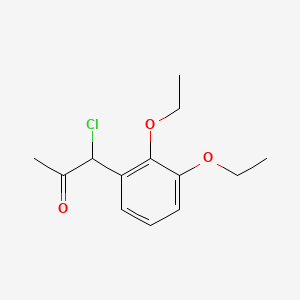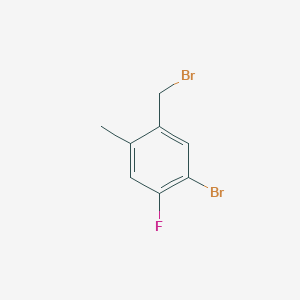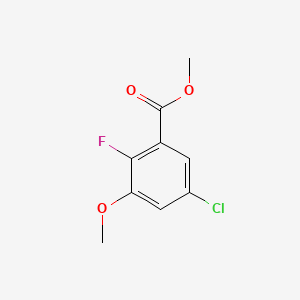![molecular formula C10H9BrClNS B14034389 7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole](/img/structure/B14034389.png)
7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole typically involves the reaction of 2-aminothiophenol with substituted benzaldehydes under acidic conditions. The reaction is usually carried out in ethanol at elevated temperatures to facilitate the formation of the thiazole ring . Another method involves the bromination and chlorination of pre-formed benzothiazole derivatives using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzothiazoles.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and thioethers.
Scientific Research Applications
7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorobenzothiazole
- 5-Bromo-2-chlorobenzothiazole
- 2-Isopropylbenzothiazole
Uniqueness
7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the isopropyl group, enhances its reactivity and potential for diverse applications compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C10H9BrClNS |
|---|---|
Molecular Weight |
290.61 g/mol |
IUPAC Name |
7-bromo-5-chloro-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9BrClNS/c1-5(2)10-13-8-4-6(12)3-7(11)9(8)14-10/h3-5H,1-2H3 |
InChI Key |
LWRFVHFTZUSKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C(=CC(=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)

![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)

![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)







